molecular formula C7H13NS B8710204 3-(tert-Butylsulfanyl)propanenitrile CAS No. 40620-07-3

3-(tert-Butylsulfanyl)propanenitrile

Cat. No. B8710204
CAS RN: 40620-07-3
M. Wt: 143.25 g/mol
InChI Key: YLNIFVGCOVTOII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03984336

Procedure details

β-(2-Methyl-2-propylmercapto)propionitrile was prepared according to the procedure of Example 1 using 2-methyl-2-propanethiol according to the procedure of Example 1 using 2-methyl-2-propanethiol (25.0 g; 0.28 moles), acrylonitrile (14.9 g; 0.28 moles) and sodium methoxide (0.5 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
14.9 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([SH:5])([CH3:4])[CH3:3].[C:6](#[N:9])[CH:7]=[CH2:8].C[O-].[Na+]>>[CH3:1][C:2]([S:5][CH2:8][CH2:7][C:6]#[N:9])([CH3:4])[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)S
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
CC(C)(C)S
Step Three
Name
Quantity
14.9 g
Type
reactant
Smiles
C(C=C)#N
Step Four
Name
Quantity
0.5 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)SCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.